Trilaurin
Overview
Description
Trilaurin, also known as glycerol trilaurate, is a triglyceride derived from the esterification of glycerol with lauric acid. It is commonly found in natural sources such as coconut oil and palm kernel oil. This compound is widely used in the cosmetics industry for its skin conditioning properties, helping to make the skin feel smooth and soft . It also plays a role in controlling the viscosity of cosmetic products .
Mechanism of Action
Target of Action
Trilaurin, also known as glyceryl tridodecanoate, is a type of triglyceride found in dietary fats . It primarily targets metabolic enzymes and proteases . These enzymes play a crucial role in various biological processes, including metabolism and protein degradation.
Mode of Action
This compound interacts with its targets, the metabolic enzymes and proteases, by inhibiting their activity . This interaction results in changes in the metabolic processes within the body. For instance, this compound has been found to inhibit the formation of neoplasms initiated by dimethylbenzanthracene (DMBA) and promoted by croton oil .
Biochemical Pathways
It is known that this compound follows the same metabolic pathways as fats in food . This suggests that it may affect lipid metabolism and related pathways.
Pharmacokinetics
The pharmacokinetics of this compound, like other triglycerides, involves absorption, distribution, metabolism, and excretion (ADME). This compound is easily absorbed and transported in the body . Detailed studies have shown that the majority of ingested this compound is transported directly to the liver where it is directly converted to energy and other metabolites rather than being stored as fat . Such metabolites include ketone bodies, which can be used by extrahepatic tissues, such as the brain and heart, as an immediate form of energy .
Result of Action
The primary result of this compound’s action is its potential anti-tumor effect. It has been found to inhibit the formation of neoplasms initiated by DMBA and promoted by croton oil . This suggests that this compound could potentially be used in the prevention or treatment of certain types of cancer.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of other substances, such as other lipids or enzymes, can affect its absorption and metabolism. Furthermore, factors such as temperature and pH can also influence its stability and efficacy .
Biochemical Analysis
Biochemical Properties
Trilaurin is synthesized by mixing a commercial immobilized lipase with the organic reactants (glycerol and fatty acids) in a solvent-free system . The enzymes involved in this process facilitate the esterification reactions, leading to the formation of this compound .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with lipase enzymes. These enzymes catalyze the esterification reactions that lead to the formation of this compound
Temporal Effects in Laboratory Settings
In laboratory settings, the synthesis of this compound is carried out for 26 hours, and the nonpolar phase is analyzed by gas chromatography
Metabolic Pathways
This compound, as an MCT, is involved in lipid metabolism. It is metabolized differently from long-chain triglycerides, leading to a rapid absorption and utilization for energy production
Preparation Methods
Synthetic Routes and Reaction Conditions: Trilaurin is synthesized by esterifying glycerol with lauric acid. . The reaction typically requires a catalyst, such as sulfuric acid or p-toluenesulfonic acid, and is carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods: In industrial settings, this compound is produced through a similar esterification process but on a larger scale. The reaction is often carried out in a continuous flow reactor to increase efficiency and yield. The use of immobilized lipase enzymes as catalysts is also common in industrial production, as it allows for milder reaction conditions and higher selectivity .
Chemical Reactions Analysis
Types of Reactions: Trilaurin undergoes various chemical reactions, including:
Hydrolysis: this compound can be hydrolyzed to produce glycerol and lauric acid. This reaction is typically catalyzed by lipase enzymes or strong acids.
Transesterification: this compound can react with alcohols in the presence of a catalyst to form different esters and glycerol.
Oxidation: this compound can undergo oxidation reactions, leading to the formation of peroxides and other oxidation products.
Common Reagents and Conditions:
Hydrolysis: Catalyzed by lipase enzymes or strong acids, typically under aqueous conditions.
Transesterification: Catalyzed by alkali or acid catalysts, often under anhydrous conditions.
Oxidation: Catalyzed by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Major Products Formed:
Hydrolysis: Glycerol and lauric acid.
Transesterification: Different esters and glycerol.
Oxidation: Peroxides and other oxidation products .
Scientific Research Applications
Trilaurin has a wide range of applications in scientific research, including:
Chemistry: Used as a model compound for studying esterification and transesterification reactions.
Biology: Investigated for its role in lipid metabolism and its effects on cellular processes.
Medicine: Explored for its potential as a drug delivery vehicle due to its biocompatibility and ability to form stable emulsions.
Industry: Utilized in the production of cosmetics, food additives, and biodegradable polymers .
Comparison with Similar Compounds
Trimyristin: A triglyceride derived from myristic acid.
Tripalmitin: A triglyceride derived from palmitic acid.
Tristearin: A triglyceride derived from stearic acid.
Triolein: A triglyceride derived from oleic acid.
Trilinolein: A triglyceride derived from linoleic acid
Comparison: Trilaurin is unique due to its shorter fatty acid chains (lauric acid) compared to other triglycerides like trimyristin, tripalmitin, and tristearin, which have longer fatty acid chains. This results in different physical properties, such as melting point and solubility. This compound’s shorter chains make it more suitable for applications requiring lower melting points and higher solubility in certain solvents .
Properties
IUPAC Name |
2,3-di(dodecanoyloxy)propyl dodecanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C39H74O6/c1-4-7-10-13-16-19-22-25-28-31-37(40)43-34-36(45-39(42)33-30-27-24-21-18-15-12-9-6-3)35-44-38(41)32-29-26-23-20-17-14-11-8-5-2/h36H,4-35H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VMPHSYLJUKZBJJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCCCCC)OC(=O)CCCCCCCCCCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C39H74O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80904390 | |
Record name | Glyceryl trilaurate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80904390 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
639.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | TG(12:0/12:0/12:0) | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0011188 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
538-24-9 | |
Record name | Trilaurin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=538-24-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Glyceryl trilaurate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000538249 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | TRILAURIN | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4061 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Dodecanoic acid, 1,1',1''-(1,2,3-propanetriyl) ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Glyceryl trilaurate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80904390 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Glycerol trilaurate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.899 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | TRILAURIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7FP2Z3RVUV | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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